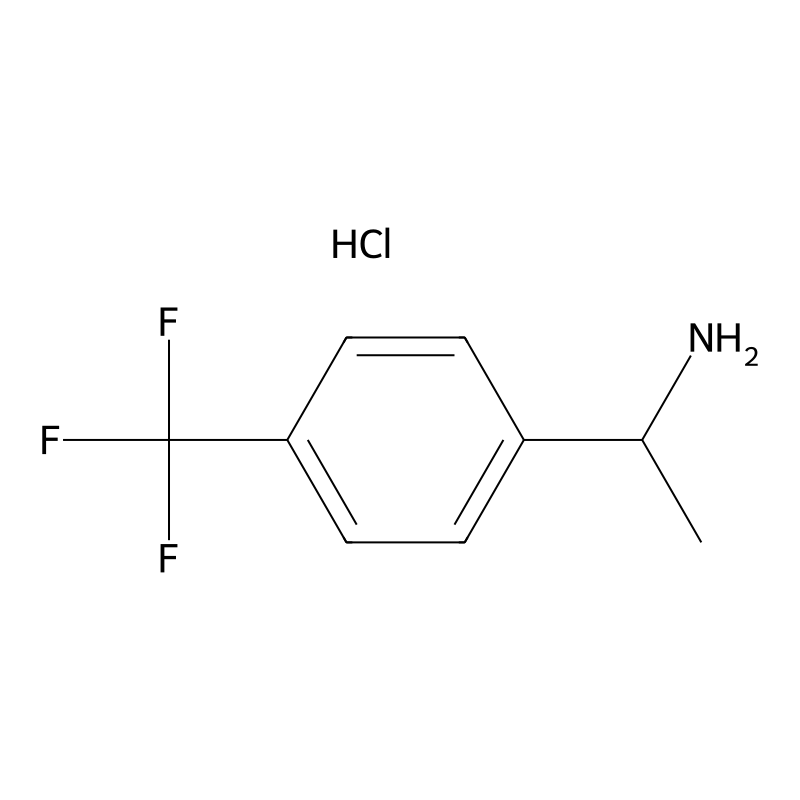1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Structure and Properties
-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as TFPEA, is a molecule composed of a central ethanamine (ethylamine) chain bonded to a trifluoromethyl-substituted phenyl ring at one end and a hydrochloride (HCl) group at the other end. This structure falls under the class of aromatic ethylamines.
Potential Research Applications
TFPEA's specific research applications are not widely publicised, but its structural features offer potential for investigation in a few areas:
- Medicinal Chemistry: The presence of the aromatic ring and the amine group are common functional groups in many pharmaceuticals. Research might explore if TFPEA has properties relevant to drug design.
- Material Science: The combination of aromatic and amine groups can influence the formation and properties of polymers. Some research might involve TFPEA as a building block for new materials.
1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as (R)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C₉H₁₁ClF₃N and a molecular weight of approximately 225.64 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activity. It is typically stored under inert gas conditions at temperatures between 2-8°C to maintain stability .
Currently, there is no documented information on the specific mechanism of action of 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride.
As with any new compound, it is advisable to handle 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride with caution due to the lack of specific safety data. Here are some general safety considerations for handling similar molecules:
- Potential skin and eye irritant: The amine group might cause irritation upon contact.
- Potential respiratory irritant: Inhalation of dust or aerosols should be avoided.
- May be harmful if swallowed: Standard laboratory protocols for handling potentially hazardous chemicals should be followed.
- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides.
- Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as its hydrochloride form.
- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.
1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride has been studied for its potential biological activities. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes. Preliminary studies suggest that it may exhibit:
- Neuropharmacological Effects: Potential applications in modulating neurotransmitter systems, possibly influencing mood or cognitive functions.
- Antidepressant Properties: Some studies indicate that related compounds may show promise in treating depression by acting on serotonin and norepinephrine pathways.
The synthesis of 1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can be achieved through several methods:
- Reduction of Ketones: Starting from a ketone derivative, reduction using reducing agents like lithium aluminum hydride can yield the corresponding amine.
- Alkylation of Aniline Derivatives: The reaction of an appropriate aniline derivative with an alkyl halide under basic conditions can produce the desired compound.
- Direct Amination: Using trifluoromethyl-substituted benzene derivatives in amination reactions with ethylamine or its derivatives.
This compound has several applications across various fields:
- Pharmaceuticals: Its potential neuropharmacological effects make it a candidate for drug development aimed at treating mood disorders.
- Chemical Research: Used as a building block in organic synthesis for developing more complex molecules.
- Material Science: Investigated for its properties in developing new materials with unique electronic or thermal characteristics.
Interaction studies involving 1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects.
- Receptor Binding Studies: Research indicates interactions with serotonin and norepinephrine transporters, suggesting potential antidepressant activity.
- Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo helps predict its efficacy and safety profile.
Several compounds share structural similarities with 1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride, providing insight into its uniqueness:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(3-Fluorophenyl)ethanamine hydrochloride | C₉H₁₁ClF₂N | Lacks trifluoromethyl group; different properties |
| 1-Methyl-1-(4-(trifluoromethyl)phenyl)ethanamine | C₁₀H₁₂ClF₃N | Contains an additional methyl group |
| (S)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride | C₉H₁₁ClF₃N | Enantiomeric form; potential differences in activity |
The presence of the trifluoromethyl group is a notable feature that enhances lipophilicity and potentially alters pharmacological profiles compared to similar compounds without such substitutions. This unique characteristic may contribute to distinct biological activities and applications in medicinal chemistry.








